Mosapride citrate is a substituted benzamide classified as a gastroprokinetic agent. [] It is primarily recognized for its role in stimulating gastrointestinal motility. [] Mosapride acts as a selective and potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist, enhancing gastrointestinal motility by stimulating these receptors. [, , ] It is often studied in the context of gastrointestinal disorders and is considered a potential alternative to other prokinetic agents. [, ]
Future Directions
Developing novel drug delivery systems for mosapride, such as colon-targeted formulations, could enhance its efficacy and reduce potential systemic side effects. This is particularly relevant for conditions like constipation where localized drug delivery to the colon is desired. []
Related Compounds
Des-p-Fluorobenzyl Mosapride (M1)
Compound Description: Des-p-Fluorobenzyl Mosapride, often denoted as M1 in the provided literature, is a key active metabolite of Mosapride. It demonstrates notable activity as a 5-HT3 receptor antagonist. Research suggests that M1 exhibits significant tissue distribution following Mosapride administration in rats, with a considerable percentage being excreted through urine. []
Relevance to Mosapride: Des-p-Fluorobenzyl Mosapride is a structurally similar metabolite of Mosapride, resulting from the metabolic transformation of the parent drug. While Mosapride primarily acts as a 5-HT4 receptor agonist, M1 displays a different pharmacological profile as a 5-HT3 receptor antagonist. This difference in activity is noteworthy as it contributes to the overall pharmacological effects observed following Mosapride administration. Specifically, M1's 5-HT3 antagonism may play a role in Mosapride's effects on gastric emptying. []
Mosapride-N-Oxide (M2)
Compound Description: Mosapride-N-Oxide (M2) is another important active metabolite of Mosapride. It has been identified as a significant product in the metabolic breakdown of Mosapride. Like Des-p-Fluorobenzyl Mosapride, it is found in various tissues after Mosapride administration and is excreted through different routes, notably urine. []
Relevance to Mosapride: As an active metabolite of Mosapride, Mosapride-N-Oxide contributes to the overall pharmacological effects observed following Mosapride administration. The presence of M2 in various tissues and its excretion profile highlight its relevance in understanding the complete pharmacokinetic profile of Mosapride. []
5-Hydroxytryptamine (5-HT)
Relevance to Mosapride: 5-HT is the endogenous ligand for the 5-HT4 receptor, which Mosapride targets as an agonist. Understanding the effects of 5-HT on gastrointestinal motility provides context for the mechanism of action of Mosapride. Mosapride mimics the effects of 5-HT at the 5-HT4 receptor, leading to enhanced gastrointestinal motility. []
Metoclopramide
Relevance to Mosapride: Both Metoclopramide and Mosapride enhance gastrointestinal motility, but they achieve this through different primary mechanisms. Metoclopramide primarily antagonizes dopamine D2 receptors, while Mosapride acts as a 5-HT4 receptor agonist. This difference in mechanism may translate to differences in their clinical effects and side effect profiles. [, , ]
Domperidone
Relevance to Mosapride: Both Domperidone and Mosapride are utilized to address gastrointestinal motility issues. While Domperidone acts primarily as a dopamine antagonist, Mosapride exerts its effects through 5-HT4 receptor agonism. Clinical studies have explored the comparative efficacy of these two drugs in treating functional dyspepsia, suggesting that Mosapride may offer advantages in alleviating specific symptoms. [, , ]
Ondansetron
Relevance to Mosapride: Ondansetron's mechanism of action directly contrasts with Mosapride's metabolite M1, which acts as a 5-HT3 receptor antagonist. Notably, studies combining low doses of Ondansetron with Mosapride in rat models of postoperative ileus demonstrated a synergistic effect, enhancing Mosapride's ability to improve intestinal transit. Conversely, higher doses of Ondansetron appeared to counteract Mosapride's beneficial effects. [, ]
Zacopride
Relevance to Mosapride: Zacopride and Mosapride share a similar mechanism of action as 5-HT4 receptor agonists, but they differ in their chemical structures and pharmacological profiles. The discontinuation of Zacopride's development emphasizes the importance of carefully evaluating the safety and efficacy of new 5-HT4 receptor agonists, such as Mosapride. [, ]
Tropisetron
Relevance to Mosapride: Tropisetron served as a pharmacological tool in various studies to investigate the mechanism of action of Mosapride. By blocking 5-HT4 receptors with Tropisetron, researchers were able to demonstrate that the prokinetic effects of Mosapride were mediated, at least in part, by its agonistic action on these receptors. [, ]
GR113808
Relevance to Mosapride: GR113808 has been used in several studies to block 5-HT4 receptors and demonstrate the involvement of 5-HT4 receptors in the gastrointestinal effects of mosapride. [, , ]
[3H]-GR-113808
Relevance to Mosapride: This radioligand was instrumental in confirming that Mosapride directly interacts with 5-HT4 receptors. By displacing [3H]-GR-113808 from its binding sites, Mosapride demonstrated its affinity for the receptor. This binding affinity is a key aspect of Mosapride's mechanism of action, explaining its ability to stimulate gastrointestinal motility. [, ]
Pantoprazole
Relevance to Mosapride: Pantoprazole, while effective in reducing gastric acid, can potentially delay gastric emptying as a side effect. This side effect is relevant in the context of using Mosapride, which accelerates gastric emptying. Clinical studies investigated combining Mosapride with Pantoprazole, aiming to counteract PPI-induced delayed gastric emptying and potentially enhance symptom control in GERD patients. [, ]
Hydrotalcite
Relevance to Mosapride: Hydrotalcite was used in combination with Mosapride in a study exploring the treatment of bile reflux gastritis. This combination aimed to provide a multi-targeted approach, addressing both gastric acid and motility issues associated with the condition. []
Hydroxymethylnicotinamide
Relevance to Mosapride: Similar to Hydrotalcite, Hydroxymethylnicotinamide was used alongside Mosapride in a study focused on treating bile reflux gastritis. The combination aimed to leverage the potential synergistic effects of these drugs, targeting different aspects of the condition. []
Simethicone
Relevance to Mosapride: Simethicone, alongside Pancreatin, was combined with Mosapride to create a fixed-dose combination tablet. This combination aimed to provide broader symptom relief for gastrointestinal disorders by addressing multiple symptoms, including gas, bloating, and dysmotility, concurrently. [, ]
Pancreatin
Relevance to Mosapride: Similar to Simethicone, Pancreatin was included with Mosapride in a fixed-dose combination tablet. This inclusion aimed to improve digestive function in addition to Mosapride's prokinetic effects, offering a more comprehensive approach to managing gastrointestinal discomfort. [, ]
[1-(13)C]Acetic Acid
Relevance to Mosapride: This compound was instrumental in preclinical studies evaluating the impact of Mosapride on gastric emptying in rats. By measuring the rate of [1-(13)C]Acetic Acid release in breath samples, researchers could accurately quantify the effects of Mosapride on the rate at which the stomach empties. []
(13)C-Octanoic Acid
Relevance to Mosapride: In a study investigating the potential of Mosapride to mitigate prednisolone-induced gastric emptying disorder in dogs, (13)C-Octanoic Acid served as a marker for gastric emptying. By monitoring (13)C-Octanoic Acid levels in breath samples, researchers could assess the efficacy of Mosapride in counteracting the delayed gastric emptying associated with prednisolone use. []
Source and Classification
Mosapride citrate, the most commonly used form, is synthesized from 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholine-2-yl)methyl)benzamide. It belongs to the class of benzamide derivatives and is classified as a prokinetic agent. Its mechanism of action involves modulation of neurotransmitter activity in the gastrointestinal tract, which promotes motility.
Synthesis Analysis
The synthesis of mosapride involves multiple steps with different methods documented in various patents.
Method Overview:
A notable method involves starting with 2-fluoro-4-nitrobenzoic acid, which undergoes ethylation and an SNAr reaction followed by N-chlorosuccinimide chlorination. This is followed by amine ester exchange and nitro reduction to yield mosapride citrate .
Another method utilizes 2-aminomethyl-4-(4-fluorobenzyl)morpholine, which is acylated with an active derivative of 4-amino-5-chloro-2-ethoxybenzoic acid .
Technical Parameters:
The reactions typically occur under reflux conditions in ethanol, using acids such as concentrated sulfuric acid or p-toluenesulfonic acid as catalysts.
The final step involves salification with citric acid to form mosapride citrate .
Molecular Structure Analysis
Mosapride has a complex molecular structure characterized by its benzamide core. The molecular formula is C17H20ClFN2O3, and its structure can be described as follows:
Core Structure: The molecule features a benzene ring substituted with a chloro group and an ethoxy group, along with a morpholine moiety attached via a methyl bridge.
3D Configuration: The spatial arrangement allows for interaction with serotonin receptors, critical for its pharmacological activity.
Structural Data
Molecular Weight: Approximately 348.8 g/mol.
Key Functional Groups: Includes amine, ether, and aromatic functionalities that contribute to its biological activity.
Chemical Reactions Analysis
Mosapride undergoes various chemical reactions during its synthesis:
Ethylation: Involves the introduction of ethyl groups to enhance solubility.
N-Chlorosuccinimide Chlorination: Adds chlorine atoms that are pivotal for receptor binding.
Reduction Reactions: These are essential for converting nitro groups to amines, enhancing the drug's efficacy.
These reactions are carefully controlled to optimize yield and purity while minimizing by-products.
Mechanism of Action
Mosapride acts primarily as a selective agonist for the 5-HT_4 serotonin receptor.
Receptor Interaction: By binding to these receptors in the gastrointestinal tract, it enhances the release of acetylcholine from enteric neurons.
Motility Enhancement: This action increases peristalsis and gastric emptying, alleviating symptoms associated with dyspepsia and reflux.
Clinical Implications: Studies have shown that mosapride significantly improves gastric motility compared to placebo treatments .
Physical and Chemical Properties Analysis
Mosapride exhibits several notable physical and chemical properties:
Solubility: It has moderate solubility in water and higher solubility in organic solvents, which is crucial for its formulation.
Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
Key Properties
Property
Value
Melting Point
165–168 °C
Solubility
Soluble in ethanol; slightly soluble in water
pH Stability
Stable between pH 5–7
Applications
Mosapride is widely used in clinical settings for:
Gastrointestinal Disorders: Primarily for functional dyspepsia and gastroesophageal reflux disease.
Formulation Development: Recent studies have explored dual-release formulations to enhance bioavailability and patient compliance .
Research Applications: Investigations into its pharmacokinetics and interactions with other drugs continue to be an area of active research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ONO-4059 analog is a derivative of the Bruton’s tyrosine kinase (BTK) inhibitor ONO-4059. The product is the analog of ONO-4059, ONO-4059 is a highly potent and selective Btk inhibitor with an IC50 in the sub-nM range. IC50 value: sub-nM range Target: Btkin vitro: ONO-4059 ( analog ) is a selective, once-daily, oral inhibitor of BTK, which has been shown to play a role in the survival and proliferation of malignant B-cells. ONO-4059 (analog) shows a favourable safety profile along with promising efficacy in this difficult-to-treat patient population. in vivo: ONO-4059 (analog) has demonstrated anti-tumour activity in several pre-clinical models. ONO-4059 (analog) potently and dose-dependently reverse clinical arthritis and prevented bone damage in the CIA model.
RR6 is a selective, reversible, and competitive vanin inhibitor.target: vaninIn vivo: Oral administration of RR6 in rats completely inhibited plasma vanin activity and caused alterations of plasma lipid concentrations upon fasting, thereby illustrating its potential use in chemical biology research. RR6 at 3 mg/mL inrats caused a nearly complete inhibition of plasma vanin.
T338C Src-IN-1 is a potent mutant-Src T338C inhibitor; exhibited the most potent inhibition of T338C(IC50=111 nM) relative to WT c-Src (10-fold increase).
T338C Src-IN-2 is a potent mutant c-Src T338C kinase inhibitor with IC50 of 317 nM; also inhibits T338C/V323A and T338C/V323S with IC50 of 57 nM/19 nM.
WEHI-345 (analog) is a Src inhibitor, extracted from patent WO/2012003544A1, compound example 71.Target:SrcWEHI-345 (analog) is a protein kinase inhibitor. A family of proto-oncogenic TPKs referred to herein as SFKs (Src family kinases) have provided researchers with a better understanding of the mechanism of cancer as a disease state where normally healthy cellular signalling is disrupted.
Ceralasertib is under investigation in clinical trial NCT03682289 (Phase II Trial of AZD6738 Alone and in Combination With Olaparib). Ceralasertib is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis. In addition, AZD6738 sensitizes tumor cells to chemo- and radiotherapy. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival; it is activated by DNA damage caused during DNA replication-associated stress.
Retinyl-β-D-glucoside is a naturally occurring and biologically active metabolites of vitamin A, which are found in fish and mammals.IC50 Value:Target:in vitro: Retinyl beta-D-glucoside is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver. However, retinyl beta-D-glucoside is not hydrolysed by placental glucocerebrosidase [1].in vivo: Depending on the mode of administration, retinyl beta-glucose, which is soluble in water, showed 67-100% of the growth-promoting activity of retinyl acetate in vitamin A-deficient rats. In metabolic studies on vitamin A-deficient rats, retinyl beta-glucose was rapidly hydrolyzed to retinol [2].